[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula and a molecular weight of 278.1 g/mol. It is characterized by its unique structure, which includes a bromine atom and a fluorine atom on the phenyl ring, along with a sulfonyl group and an acetonitrile moiety. This compound is utilized in various scientific applications, particularly in organic synthesis and medicinal chemistry.
This compound is classified under sulfonamides and nitriles in organic chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile. It can be sourced from chemical suppliers and research institutions, often used in laboratories for research purposes related to drug development and chemical synthesis .
The synthesis of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile can be achieved through several methods, primarily involving the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with acetonitrile. This reaction typically occurs under basic conditions, utilizing sodium hydroxide or another suitable base to facilitate the nucleophilic substitution.
The yield of this process can vary based on reaction conditions, but typical yields are around 70% .
The molecular structure of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile can be represented using various chemical notation systems:
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N
These notations describe the arrangement of atoms within the molecule, including functional groups such as the sulfonyl group and the nitrile group .
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile participates in various chemical reactions typical for sulfonamides and nitriles. Notably:
The specific conditions for these reactions will depend on the substrates involved and may require catalysts such as palladium compounds for cross-coupling reactions.
The mechanism of action for [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile typically involves:
Research indicates that compounds with similar structures may interact with various biological targets, suggesting potential pharmacological applications .
Relevant data regarding melting point, boiling point, and specific heat capacities may vary based on purity and form.
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4